molecular formula C9H14O3 B12562220 4,4-Dimethyl-5-oxohept-2-enoic acid CAS No. 184917-65-5

4,4-Dimethyl-5-oxohept-2-enoic acid

Cat. No.: B12562220
CAS No.: 184917-65-5
M. Wt: 170.21 g/mol
InChI Key: IJXMLDXWEUBCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-5-oxohept-2-enoic acid can be achieved through various methods. One common approach involves the reaction of 4,4-dimethyl-2-pentanone with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-5-oxohept-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,4-dimethyl-5-oxoheptanoic acid.

    Reduction: Formation of 4,4-dimethyl-5-hydroxyhept-2-enoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethyl-5-oxohept-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-5-oxohept-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its unique structure allows it to participate in multiple biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a carboxylic acid group, a ketone group, and a double bond. This combination provides it with distinct reactivity and versatility in chemical synthesis compared to its similar compounds .

Properties

CAS No.

184917-65-5

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

4,4-dimethyl-5-oxohept-2-enoic acid

InChI

InChI=1S/C9H14O3/c1-4-7(10)9(2,3)6-5-8(11)12/h5-6H,4H2,1-3H3,(H,11,12)

InChI Key

IJXMLDXWEUBCJD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(C)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.